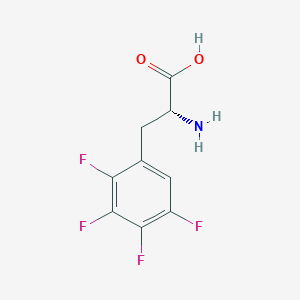![molecular formula C20H20N6O2 B12279076 2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound It features a unique structure that combines a triazolopyrimidine moiety with an octahydropyrrolopyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of various enzymes and receptors, modulating their activity. The triazolopyrimidine moiety is particularly important for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a triazolopyrimidine moiety with an octahydropyrrolopyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H20N6O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
5-benzyl-2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H20N6O2/c1-12-13(2)23-20-21-11-22-26(20)17(12)24-9-15-16(10-24)19(28)25(18(15)27)8-14-6-4-3-5-7-14/h3-7,11,15-16H,8-10H2,1-2H3 |
InChIキー |
GVHLGOMVBWGIQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


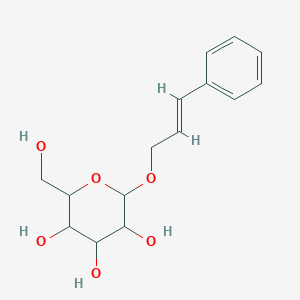
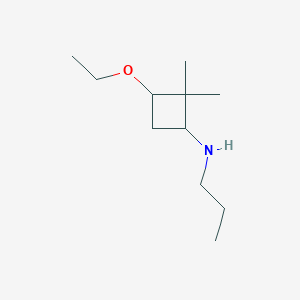
![sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B12279018.png)

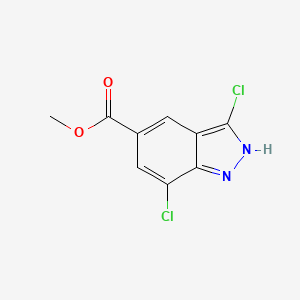
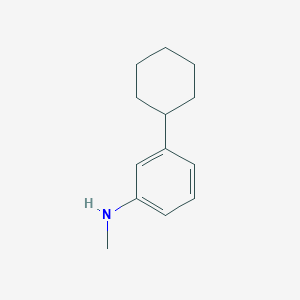
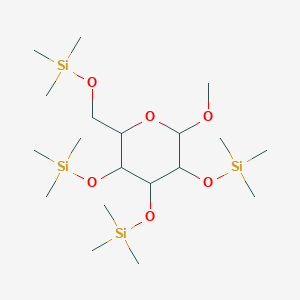
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
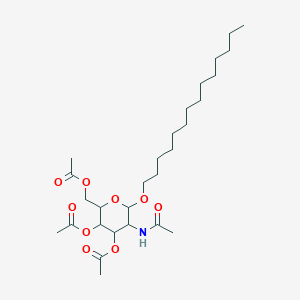
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)
